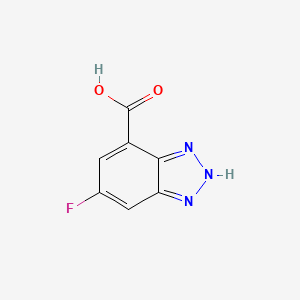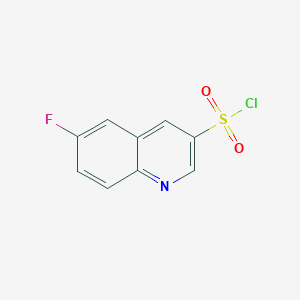amine hydrochloride CAS No. 1645529-42-5](/img/structure/B1447032.png)
[(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride
Übersicht
Beschreibung
“(2-Bromo-5-fluorophenyl)methylamine hydrochloride” is a chemical compound with the CAS number 1645529-42-5 . It has a molecular weight of 254.53 and a molecular formula of C8H10BrClFN .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-5-fluorophenyl)methylamine hydrochloride” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a methylamine group via a methylene bridge .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- The compound has been synthesized through amination and cyclization processes from 2-bromo-1-(3-fluorophenyl)-1-propanone, resulting in a structure confirmed by IR and 1H NMR techniques. This synthesis method provides insights into the molecular structure and potential chemical behavior of (2-Bromo-5-fluorophenyl)methylamine hydrochloride (Tao Yuan, 2012).
Potential Antidepressant Activities
- Research indicates potential antidepressant activities for compounds synthesized from similar structures. For instance, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized through a similar pathway, demonstrated antidepressant activities in mice forced swimming tests, suggesting a line of investigation for the antidepressant potential of (2-Bromo-5-fluorophenyl)methylamine hydrochloride (Tao Yuan, 2012).
Antimicrobial Activity
- Another related compound, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, showcased in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This finding opens up potential research avenues for the antimicrobial properties of (2-Bromo-5-fluorophenyl)methylamine hydrochloride (Nadine Uwabagira et al., 2018).
Chemical Functionalization
- Studies involving the chemoselective functionalization of compounds with similar structures, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrate the potential for (2-Bromo-5-fluorophenyl)methylamine hydrochloride in advanced chemical synthesis and modification. These processes can lead to the production of compounds with specific desirable properties (Bryan W. Stroup et al., 2007).
Biological Activity Screening
- Similar compounds have been screened for various biological activities, including antipsychotic and anticonvulsant activities. This suggests the potential for (2-Bromo-5-fluorophenyl)methylamine hydrochloride to be evaluated in similar biological assays to determine its efficacy in these areas (H. Kaur et al., 2010).
Eigenschaften
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-11-5-6-4-7(10)2-3-8(6)9;/h2-4,11H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMZEWXZKIUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromo-5-fluorophenyl)methyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



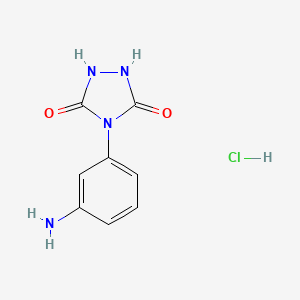
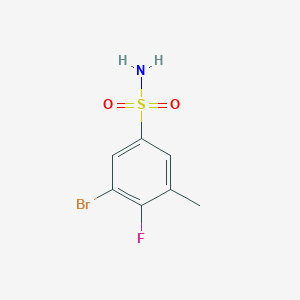
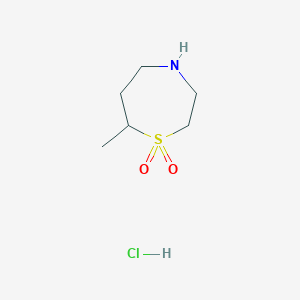
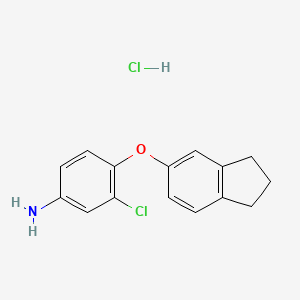
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B1446960.png)
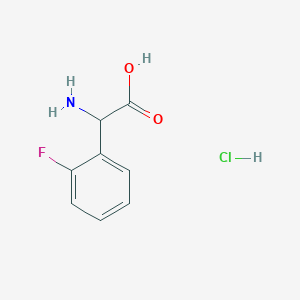
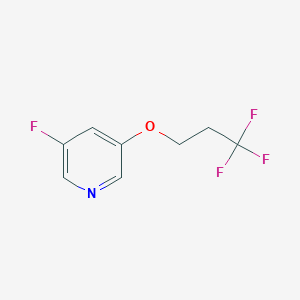
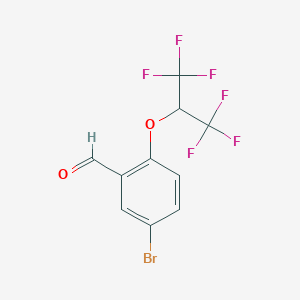
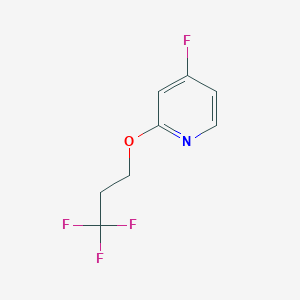
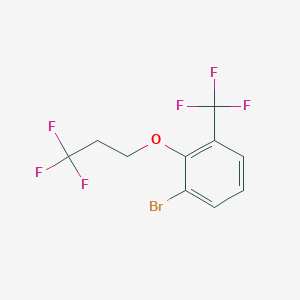
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)
